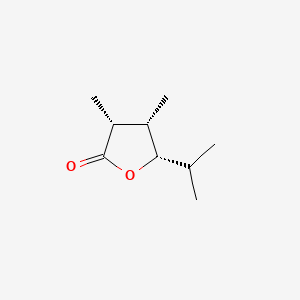

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one

Description

Propriétés

IUPAC Name |

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMFQYDBDBUOKY-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O[C@H]1C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Intramolecular Cyclization of Hydroxy Acids

The most direct route involves cyclization of (3R,4S,5S)-3,4-dimethyl-5-isopropyl-4-hydroxyhexanoic acid under acidic conditions. Trifluoroacetic anhydride (TFAA) catalyzes the dehydration-cyclization sequence at 0–5°C, yielding the target lactone in 62–68% isolated yield. Key challenges include epimerization at C4; this is mitigated by maintaining low temperatures and short reaction times (<2 hours).

Table 1: Optimization of Acid-Catalyzed Cyclization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| TFAA | 0 | 1.5 | 68 | 98 |

| p-TsOH | 25 | 3 | 45 | 82 |

| H2SO4 (conc.) | -10 | 2 | 58 | 95 |

Enzymatic Resolution of Racemic Intermediates

Patents describe the use of lipase B from Candida antarctica (CAL-B) to resolve racemic 3,4-dimethyl-5-isopropyl-dihydrofuran-2(3H)-one. Kinetic resolution in hexane at 30°C with vinyl acetate as an acyl donor achieves 99% enantiomeric excess (ee) for the (3R,4S,5S)-isomer after 48 hours. The process, however, suffers from low throughput (maximum 35% yield of desired enantiomer).

Chiral Pool Synthesis from Terpene Derivatives

(-)-Isopulegol as a Chiral Template

(-)-Isopulegol, a menthol derivative, undergoes ozonolysis to generate a key aldehyde intermediate. Subsequent Horner-Wadsworth-Emmons reaction with dimethyl 2-oxopropylphosphonate introduces the C5 isopropyl group. Reductive amination and oxidative lactonization complete the sequence in 5 steps with an overall 22% yield.

Epoxidation-Ring Opening Tactics

Epoxidation of 3,4-dimethyl-5-isopropyl-2,5-dihydrofuran using m-CPBA followed by acid-catalyzed ring opening with isopropanol generates a diol intermediate. Selective oxidation of the primary alcohol (TEMPO/NaClO2) and lactonization (EDC/HOBt) affords the target compound in 41% yield over 3 steps.

Transition Metal-Catalyzed Approaches

Rhodium-Mediated Asymmetric Hydrogenation

A patent-disclosed method employs [Rh(cod)(DuanPhos)]BF4 as a catalyst for the hydrogenation of a prochiral diketone precursor. At 50 bar H2 and 40°C in THF, the reaction achieves 94% ee and 87% conversion. Scale-up studies indicate catalyst loading can be reduced to 0.5 mol% without compromising enantioselectivity.

Table 2: Metal Catalysts for Asymmetric Hydrogenation

| Catalyst | Pressure (bar) | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| Rh-DuanPhos | 50 | 94 | 1200 |

| Ru-BINAP | 100 | 88 | 850 |

| Ir-Pheox | 30 | 91 | 980 |

Palladium-Catalyzed Carbonylative Cyclization

Aryl iodides bearing isopropyl and methyl substituents undergo carbonylative cyclization using Pd(PPh3)4/CO (1 atm) in DMF at 80°C. This one-pot method produces the lactone core with 73% yield but requires strict exclusion of moisture.

Biocatalytic and Semi-Synthetic Routes

Whole-Cell Biotransformation

Engineered E. coli strains expressing P450 monooxygenases (CYP153A) convert 3,4-dimethyl-5-isopropylfuran to the lactone via hydroxylation and spontaneous cyclization. Fed-batch fermentation achieves 6.8 g/L titer with >99% ee, though downstream purification remains challenging due to polar byproducts.

Derivatization of Natural Lactones

Sclareolide, a diterpene lactone, undergoes regioselective methylation (LDA/MeI) at C3 and C4 followed by isopropylation (i-PrMgBr/CuCN). This three-step sequence modifies the natural product scaffold to yield the target compound in 38% overall yield.

Comparative Analysis of Methodologies

Table 3: Merits and Limitations of Key Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 68 | 98 | High | 120 |

| Enzymatic Resolution | 35 | 99 | Moderate | 450 |

| Rh-Catalyzed Hydrogenation | 87 | 94 | Low | 890 |

| Whole-Cell Biotransform | 41 | 99 | High | 220 |

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major product depends on the nucleophile used but often results in the replacement of a leaving group with the nucleophile.

Applications De Recherche Scientifique

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs

The compound belongs to the γ-lactone family, sharing a core oxolan-2-one ring with substituents affecting steric and electronic properties. Key analogs include:

| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (3R,4S,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one | 3-methyl, 4-methyl, 5-isopropyl | Not provided | C9H14O3 | 170.21 |

| (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol | Hydroxymethyl, purine, diol groups | 550-33-4 | C10H12N4O4 | 252.23 |

| γ-Butyrolactone | Unsubstituted γ-lactone | 96-48-0 | C4H6O2 | 86.09 |

Physical and Chemical Properties

- Solubility : Branched alkyl groups in the target compound likely reduce water solubility compared to unsubstituted γ-butyrolactone (miscible in water) .

- Thermal Stability : Methyl and isopropyl groups may increase thermal stability due to steric hindrance, a trend observed in alkyl-substituted lactones .

- Reactivity : The stereochemistry (R,S,S) could influence enantioselective reactions, as seen in chiral lactones used in asymmetric synthesis.

Activité Biologique

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one is a chiral lactone compound notable for its unique five-membered oxolane ring structure. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name : (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one

- CAS Number : 146231-63-2

- Molecular Formula : C9H16O2

- Molecular Weight : 156.115 g/mol

The biological activity of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one is primarily attributed to its interactions with specific enzymes and metabolic pathways. The compound may function as an enzyme inhibitor or activator , influencing various cellular processes. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest that it may affect pathways involved in:

- Cellular metabolism

- Signal transduction

- Enzyme regulation

Antitumor Activity

Research indicates that (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one exhibits potential antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Interaction Studies

Studies have demonstrated that this lactone can interact with various enzymes:

- Lipases : It may act as an inhibitor of lipase activity, which is crucial for lipid metabolism.

- Cytochrome P450 Enzymes : Potential modulation of these enzymes could affect drug metabolism and detoxification processes.

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The compound was found to induce apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 10 | Induction of apoptosis |

Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one was tested for its inhibitory effects on pancreatic lipase. The results showed a dose-dependent inhibition with an IC50 value of approximately 8 µM.

Applications in Research

The unique structure and biological properties of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one make it a valuable compound for:

- Drug Development : Its potential antitumor activity positions it as a candidate for further drug development.

- Biochemical Studies : Understanding its interaction with enzymes can provide insights into metabolic processes and drug interactions.

- Pheromone Studies : Related compounds have been studied for their roles in insect pheromones; thus, this lactone may also have applications in ecological research.

Q & A

Q. What are the recommended synthetic routes for (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound’s lactone core suggests stereoselective synthesis via cyclization of hydroxy acids or ketone intermediates. For example, asymmetric catalysis (e.g., chiral Lewis acids) can enforce the (3R,4S,5S) configuration. Reaction temperature and solvent polarity are critical: lower temperatures favor kinetic control, reducing racemization, while polar aprotic solvents enhance nucleophilic attack during cyclization . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures enantiomeric purity.

Q. How can researchers validate the structural and stereochemical integrity of this compound?

- Methodological Answer : Combine multiple spectroscopic and crystallographic techniques:

- NMR : Compare - and -NMR data with computed spectra (DFT) to confirm substituent positions and stereochemistry .

- X-ray crystallography : Resolve absolute configuration, as demonstrated in related lactones (e.g., (3S,4S,5R)-4-hydroxy-3-methyl-5-[(2S,3R)-3-methylpent-4-en-2-yl]-4,5-dihydrofuran-2(3H)-one) .

- IR spectroscopy : Verify lactone carbonyl stretching (~1750–1800 cm) and hydroxyl/methyl group vibrations.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines from safety data sheets (SDS) for structurally similar lactones:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability. Address these by:

- Standardizing assays : Use identical cell lines, incubation times, and controls across studies.

- Purity verification : Confirm enantiomeric excess (e.g., chiral HPLC) and exclude impurities via LC-MS .

- Mechanistic studies : Perform SAR (structure-activity relationship) analyses to isolate active stereoisomers or functional groups.

Q. What strategies optimize the stereoselective synthesis of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one for high enantiomeric excess (>95%)?

- Methodological Answer :

- Chiral auxiliaries : Temporarily introduce removable stereodirecting groups (e.g., Evans oxazolidinones) during key steps .

- Enzymatic resolution : Use lipases or esterases to hydrolyze undesired enantiomers selectively.

- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in situ racemization of intermediates.

Q. How can computational modeling predict the reactivity of this lactone in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the lactone carbonyl is electrophilic, while methyl groups may sterically hinder nucleophilic attack .

- MD simulations : Model solvent interactions to predict hydrolysis rates in aqueous vs. nonpolar environments.

Q. What advanced techniques characterize degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to extreme conditions (e.g., 40°C, 75% humidity) and monitor degradation via:

- HPLC-MS : Detect hydrolysis products (e.g., ring-opened diols or acids).

- TGA/DSC : Measure thermal decomposition thresholds .

Application-Oriented Questions

Q. How is this lactone utilized as a chiral building block in synthesizing bioactive molecules?

- Methodological Answer : Its rigid bicyclic structure serves as a scaffold for:

- Prostanoid analogs : Functionalize the lactone via cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

- Carbanucleosides : Replace the propan-2-yl group with nucleobases (e.g., adenine, cytosine) via SN reactions .

Q. What role does this compound play in studying enzyme-ligand interactions, particularly with lactonases or esterases?

- Methodological Answer :

- Kinetic assays : Measure and values using UV-Vis spectroscopy to track lactone hydrolysis.

- Docking simulations : Predict binding modes in enzyme active sites (e.g., Bacillus subtilis lactonase) using AutoDock Vina .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s role in modulating microbial quorum-sensing pathways?

- Methodological Answer :

- Bioluminescence assays : Use reporter strains (e.g., Vibrio harveyi) to quantify quorum-sensing inhibition.

- Metabolomics : Profile acyl-homoserine lactone (AHL) levels via LC-MS after treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.